molecular formula C23H27N3O6S B2781667 (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 897485-80-2

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2781667
CAS No.: 897485-80-2
M. Wt: 473.54
InChI Key: GYMYLAZBBJHQLQ-UHFFFAOYSA-N
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Description

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H27N3O6S and its molecular weight is 473.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Pyridine Derivatives Synthesis : A study described the synthesis and antimicrobial activity of new pyridine derivatives, including the preparation of amide derivatives similar in structure to the queried compound. These compounds showed variable and modest activity against bacteria and fungi, highlighting the potential for antimicrobial application (Patel et al., 2011).
  • Thiazole and Piperazine Derivatives : Another research synthesized thiazole and piperazine derivatives, demonstrating moderate to good antimicrobial activity. This study supports the potential of such compounds in developing new antimicrobial agents (Mhaske et al., 2014).

Antimicrobial and Anti-Proliferative Activities

  • Oxadiazole N-Mannich Bases : The reaction of certain dimethoxyphenyl compounds with primary aromatic amines or substituted piperazines yielded derivatives with significant antimicrobial and anti-proliferative activities, suggesting their use in treating infections and cancer (Al-Wahaibi et al., 2021).

Antitumor Activity

  • Benzofuran-2-carboxylic Acid Ester Derivatives : A study focused on the synthesis of benzofuran-2-carboxylic acid ethyl ester derivatives, identifying compounds with potent antitumor activities. This research indicates the promise of such derivatives in cancer therapy (Hayakawa et al., 2004).

Synthesis and Characterisation

  • Pyrazole Carboxamide Derivatives : Synthesis and structural exploration of novel pyrazole carboxamide derivatives, containing a piperazine moiety, were reported. These compounds were determined to possess significant biological activity, showcasing the utility of such structures in pharmaceutical development (Lv et al., 2013).

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-28-15-6-7-16(29-2)21-19(15)24-23(33-21)26-10-8-25(9-11-26)22(27)14-12-17(30-3)20(32-5)18(13-14)31-4/h6-7,12-13H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMYLAZBBJHQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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